molecular formula C10H10ClF6NO2 B4300930 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate

Cat. No.: B4300930
M. Wt: 325.63 g/mol
InChI Key: MALAWQUOUSCHNB-UHFFFAOYSA-N
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Description

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-6-yl acetate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic effects and its mechanism of action in biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate is unique due to its specific functional groups and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF6NO2/c1-3(19)20-5-2-4-6(11)7(5)18-8(4,9(12,13)14)10(15,16)17/h4-7,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALAWQUOUSCHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(C1NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
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